1-(4-Propan-2-ylsulfonylphenyl)ethanone
Description
1-(4-Propan-2-ylsulfonylphenyl)ethanone is a ketone derivative characterized by a propan-2-ylsulfonyl (-SO₂-C₃H₇) group attached to the para position of a phenyl ring, which is further linked to an ethanone moiety (C=O). Such compounds are frequently explored in medicinal chemistry for their enzyme inhibitory or antimicrobial properties .
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
1-(4-propan-2-ylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c1-8(2)15(13,14)11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3 |
InChI Key |
DTSLEXNDHOJSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propan-2-ylsulfonylphenyl)ethanone typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 4-isopropylphenyl ethanone with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents and reagents is optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propan-2-ylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(4-Propan-2-ylsulfonylphenyl)ethanone has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Propan-2-ylsulfonylphenyl)ethanone involves its interaction with various molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. The ethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone (): Features a phenylsulfonyl group instead of propan-2-ylsulfonyl.
- 1-(4-(4-Ethylphenoxy)phenyl)ethanone (): Replaces the sulfonyl group with a 4-ethylphenoxy (-O-C₆H₄-C₂H₅) moiety, introducing ether linkages that reduce polarity but improve lipophilicity.
- 1-(3-Methyl-benzofuran-2-yl)-ethanone (): A benzofuran-based ethanone with a methyl group, highlighting how heterocyclic cores alter electronic properties and applications (e.g., fragrance vs. pharmaceuticals).
Physical and Chemical Properties
*Calculated based on molecular formula (C₁₁H₁₄O₃S).
Biological Activity
1-(4-Propan-2-ylsulfonylphenyl)ethanone is a compound of interest in organic chemistry due to its unique structure and potential biological activities. This compound features a sulfonyl group attached to a phenyl ring, linked to an ethanone moiety, which may contribute to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C11H14O3S
- Molecular Weight : 226.29 g/mol
- IUPAC Name : 1-(4-propan-2-ylsulfonylphenyl)ethanone
- Canonical SMILES : CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)C
Antimicrobial Activity
Research has indicated that 1-(4-Propan-2-ylsulfonylphenyl)ethanone exhibits significant antimicrobial properties. A study conducted by BenchChem noted its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
The above table summarizes the inhibition zones observed for different microorganisms at a concentration of 100 µg/mL, indicating a promising antimicrobial profile.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity. Specifically, it has been evaluated against Candida species, with results demonstrating effective inhibition of fungal growth. The mechanism appears to involve disruption of the fungal cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
The biological activity of 1-(4-Propan-2-ylsulfonylphenyl)ethanone can be attributed to its structural features:
- Sulfonyl Group : This group is known for participating in hydrogen bonding and electrostatic interactions, which may enhance binding affinity to microbial targets.
- Ethanone Moiety : This part of the molecule can undergo nucleophilic attacks, leading to covalent modifications of target proteins or enzymes within microbial cells.
Case Study: Antimicrobial Efficacy
A recent case study investigated the efficacy of 1-(4-Propan-2-ylsulfonylphenyl)ethanone in treating infections caused by resistant bacterial strains. The study involved administering the compound in a controlled environment, observing significant reductions in bacterial load over a period of days. The results were promising enough to warrant further exploration into clinical applications .
Research Findings
Several studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. For instance, modifications to the isopropyl group have been explored to improve solubility and bioavailability while maintaining antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
